

Spectroscopic Profile of 4'-Amino-3',5'-dichloroacetophenone: A Technical Guide

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 4'-Amino-3',5'-dichloroacetophenone |
| Cat. No.: | B195734 |

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This technical guide provides a comprehensive overview of the spectroscopic data for the pharmaceutical intermediate, **4'-Amino-3',5'-dichloroacetophenone** (CAS No: 37148-48-4). Aimed at researchers, scientists, and professionals in drug development, this document details the available mass spectrometry data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Furthermore, it outlines the experimental protocols for the synthesis and subsequent spectroscopic analysis of the compound.

Core Spectroscopic Data

The structural elucidation of **4'-Amino-3',5'-dichloroacetophenone**, a compound with the molecular formula $C_8H_7Cl_2NO$, relies on a combination of spectroscopic techniques. While experimentally derived NMR and IR spectra are not readily available in the public domain, this guide presents a combination of available mass spectrometry data and predicted NMR and IR data to facilitate its characterization.

Mass Spectrometry (MS)

Mass spectrometry data from the PubChem database indicates the following significant peaks for **4'-Amino-3',5'-dichloroacetophenone**^[1]:

| Mass-to-Charge Ratio (m/z) | Interpretation |
|----------------------------|---|
| 203 | Molecular ion [M]+ |
| 190 | Fragment ion, likely loss of a methyl group |
| 188 | Fragment ion, likely loss of a methyl group |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental verification.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------------------------------|
| ~7.8 | Singlet | 2H | Aromatic Protons (H-2', H-6') |
| ~4.9 | Singlet | 2H | Amine Protons (-NH ₂) |
| ~2.5 | Singlet | 3H | Methyl Protons (-CH ₃) |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental verification.

| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------------------------|
| ~195 | Carbonyl Carbon (C=O) |
| ~145 | Aromatic Carbon (C-4') |
| ~130 | Aromatic Carbon (C-1') |
| ~128 | Aromatic Carbons (C-2', C-6') |
| ~120 | Aromatic Carbons (C-3', C-5') |
| ~26 | Methyl Carbon (-CH ₃) |

Predicted Infrared (IR) Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental verification.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| 3400-3200 | Medium | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ketone)[2] |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| 850-750 | Strong | C-Cl stretch |

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of **4'-Amino-3',5'-dichloroacetophenone** and related aromatic ketones.

Synthesis of 4'-Amino-3',5'-dichloroacetophenone

This synthesis is adapted from known chlorination procedures of 4-aminoacetophenone[3][4].

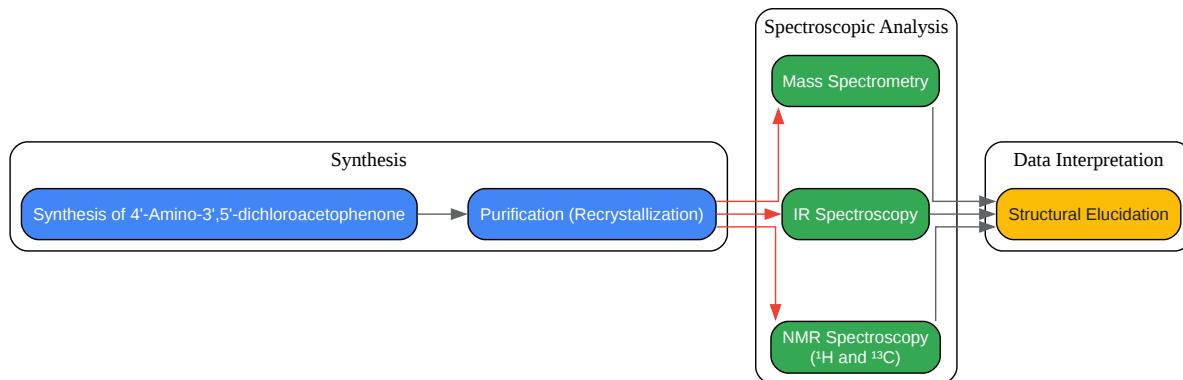
Materials:

- 4-aminoacetophenone
- Glacial acetic acid
- Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)
- Ice
- Ethanol

Procedure:

- Dissolve 4-aminoacetophenone in glacial acetic acid in a reaction vessel.
- Cool the mixture in an ice bath.
- Slowly add the chlorinating agent to the cooled solution while stirring. Maintain the temperature below 10°C.
- After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.
- Pour the reaction mixture into ice-water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **4'-Amino-3',5'-dichloroacetophenone**.

Spectroscopic Analysis Workflow



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Workflow for the synthesis and spectroscopic analysis of **4'-Amino-3',5'-dichloroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **4'-Amino-3',5'-dichloroacetophenone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Number of scans: 16-32

- Relaxation delay: 1-2 seconds
- Pulse angle: 30-45 degrees
- ^{13}C NMR:
 - Number of scans: 1024 or more, depending on sample concentration.
 - Technique: Proton-decoupled.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[3].
- Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet[3].

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Analysis Mode: Full scan mode to identify the molecular ion and major fragments.
- The specific parameters for the ionization source and mass analyzer should be optimized for the compound. For chlorinated compounds, observing the isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) is crucial for confirmation[5].

This technical guide serves as a foundational resource for researchers working with **4'-Amino-3',5'-dichloroacetophenone**. The provided spectroscopic data and experimental protocols are intended to support the synthesis, purification, and structural confirmation of this important pharmaceutical intermediate. It is recommended that the predicted spectroscopic data be confirmed with experimental results.

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